Ukrain cation

Description

Historical Context of Academic Research on Ukrain

Genesis and Early Scholarly Inquiry into Ukrain's Composition and Activity

The development of Ukrain dates back to 1978 by Dr. Wassil J. Nowicky of the Ukrainian Anti-Cancer Institute in Vienna, Austria. nafkam.no It was first introduced to the scientific community at the 13th International Congress of Chemotherapy in Vienna in August 1983. nafkam.no Research on Ukrain began approximately two decades ago from that point, leading to a significant number of in-vitro studies and animal experiments. nih.gov Early research focused on its potential as an anticancer agent, with studies suggesting it exhibited selective cytotoxic effects on malignant cells. ukrain.uancats.io

Initial investigations into its composition described it as a semi-synthetic compound derived from the purified alkaloid chelidonine (B1668607), one of the primary alkaloids in Chelidonium majus, modified with thiophosphoric acid. spandidos-publications.com However, from the outset, there were questions and later, significant doubts regarding its precise chemical structure. nafkam.nocam-cancer.org Some chemical analyses of commercial preparations of Ukrain were inconsistent with the proposed trimeric structure, suggesting instead a mixture of C. majus alkaloids. nafkam.nocam-cancer.org Mass spectrometric analysis failed to detect the proposed trimeric structure, but instead identified major alkaloids from Chelidonium majus L. such as chelidonine, sanguinarine (B192314), chelerythrine (B190780), protopine, and allocryptopine (B104922). researchgate.netresearchgate.net

Evolution of Academic Perspectives on Ukrain's Biological Potential

Academic perspectives on Ukrain's biological potential have evolved over time, marked by both promising preclinical findings and significant scientific debate. Early in-vitro studies and animal experiments suggested that Ukrain possessed anticancer activity across a range of cell lines. nih.gov Proposed mechanisms of action included the inhibition of DNA, RNA, and protein synthesis, effects on cellular oxygen consumption, and the induction of apoptosis (programmed cell death). ukrain.uacam-cancer.org Some studies also suggested it could have immunomodulatory effects, such as increasing the number of total T-cells. ncats.iocam-cancer.org

Chemical Derivation and Postulated Cationic Structure of Ukrain

Origin from Chelidonium majus L. Alkaloids

Ukrain is derived from alkaloids extracted from Chelidonium majus L. (greater celandine), a plant belonging to the Papaveraceae family. ukrain.ua This plant is a common weed in Europe and Western Asia and contains a wide range of alkaloids, with chelidonine, a benzophenanthridine alkaloid, being one of the most notable. nih.govresearchgate.net Chelidonium majus contains over 30 different alkaloids, including isochinoline derivatives like coptisine (B600270) and berberine (B55584). cam-cancer.org The purported synthesis of Ukrain involves using these alkaloids as precursors. researchgate.net

Semisynthetic Nature and Constituent Precursors (e.g., Chelidonine and Thiophosphoric Acid Conjugation)

Ukrain is described as a semi-synthetic compound. nih.govmedkoo.com The manufacturing process is claimed to involve the conjugation of one molecule of thiophosphoric acid with three molecules of the alkaloid chelidonine. nih.govresearchgate.net Thiotepa, a chemotherapy drug and an alkylating agent derived from aziridine (B145994) and thiophosphoryl chloride, has also been mentioned as a component in the synthesis. cam-cancer.orgukrain.ua The proposed reaction involves the covalent bonding of these constituent parts to form the final molecule. researchgate.net However, independent chemical analyses have failed to confirm this specific trimeric structure, instead identifying a mixture of uncomplexed C. majus alkaloids in some commercial preparations. cam-cancer.orgresearchgate.net

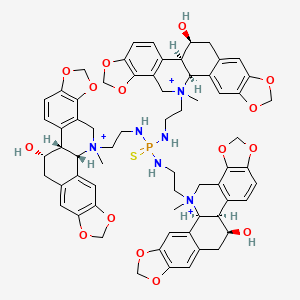

Postulated Cationic Molecular Architecture (e.g., [C66H72N6O15PS]3+)

The postulated chemical structure of Ukrain is that of a triply charged cation. vulcanchem.com The proposed molecular formula is C66H72N6O15PS, with a corresponding molecular weight of approximately 1252.36 g/mol . vulcanchem.comdrugbank.com This complex structure is thought to feature a hexacyclic core with fused dioxolane and phenanthridine (B189435) rings. vulcanchem.com A phosphorothioate (B77711) linkage is proposed to bridge three identical chelidonine subunits, creating a C3-symmetric architecture. vulcanchem.com The molecule is described as having 18 stereogenic centers, which would give it significant conformational rigidity. vulcanchem.com The cationic nature of the molecule necessitates the presence of counterions, such as hydroxide (B78521), for charge neutrality in its salt form. vulcanchem.com

Nomenclature and Chemical Identification in Research Literature (e.g., NSC-631570)

In scientific and research contexts, the Ukrain cation is identified by several names and numerical designations to ensure precise communication.

One of the most common identifiers is NSC-631570 . medkoo.comncats.iobiocat.comnih.govnus.edu.sgresearchgate.net The "NSC" prefix stands for "National Service Center," a designation used by the National Cancer Institute for compounds screened for potential anticancer activity.

The compound is also referred to by its chemical name, which can be quite lengthy and complex due to its structure. One such IUPAC (International Union of Pure and Applied Chemistry) name is (1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol. vulcanchem.comnaturalproducts.net Other systematic names include (1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium, 13,13',13''-(phosphinothioylidynetris(imino-2,1-ethanediyl))tris(5b,6,7,12b,13,14-hexahydro-6-hydroxy-13-methyl-, (5br,5'br,5''br,6s,6's,6''s,12bs,12'bs,12''bs)-. drugbank.comontosight.ai

In chemical databases, the this compound is cataloged under various identifiers. The CAS Registry Number for the cation is 732958-87-1 . medkoo.comvulcanchem.comnaturalproducts.net It is important to note that a related CAS number, 138069-52-0, refers to the hydroxide form of the compound. medkoo.comnus.edu.sg Other database identifiers include:

DrugBank ID: DB17150 drugbank.com

ChEMBL ID: CHEMBL1190950 ontosight.ai

DTXSID: DTXSID70223527 naturalproducts.net

UNII: 53F09PQ5P5 naturalproducts.net

The molecular formula of the this compound is given as C₆₆H₇₂N₆O₁₅PS³⁺. vulcanchem.comnaturalproducts.netdrugbank.com Its average molecular weight is approximately 1252.36 g/mol . vulcanchem.comdrugbank.com

The classification of the this compound places it within the alkaloids and their derivatives , specifically as a benzophenanthridine alkaloid . naturalproducts.net

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Common Name | This compound |

| NSC Number | NSC-631570 |

| CAS Registry Number (cation) | 732958-87-1 |

| CAS Registry Number (hydroxide) | 138069-52-0 |

| DrugBank ID | DB17150 |

| ChEMBL ID | CHEMBL1190950 |

| Molecular Formula | C₆₆H₇₂N₆O₁₅PS³⁺ |

| InChI Key | DZWOYVBKCHRHGV-OZLOOOLJSA-N |

Structure

2D Structure

Properties

CAS No. |

732958-87-1 |

|---|---|

Molecular Formula |

C66H72N6O15PS+3 |

Molecular Weight |

1252.3 g/mol |

IUPAC Name |

(1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |

InChI |

InChI=1S/C66H72N6O15PS/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89)/q+3/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?/m0/s1 |

InChI Key |

DZWOYVBKCHRHGV-OZLOOOLJSA-N |

Isomeric SMILES |

C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C |

Canonical SMILES |

C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C |

Origin of Product |

United States |

Advanced Methodologies for Investigating Ukrain

Sophisticated Analytical Characterization Techniques

A variety of advanced analytical methods are crucial for the detailed characterization of the Ukrain cation, including the identification of its constituents, assessment of its purity, and quantification of its components.

Mass Spectrometry for Constituent Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for elucidating the molecular weight and structure of the components within the Ukrain preparation. zsmu.edu.uaresearchgate.net Studies utilizing mass spectrometry have been pivotal in identifying the actual constituents of Ukrain.

Research employing mass spectrometric analysis, including liquid chromatography-mass spectrometry (LC-MS), has revealed that Ukrain is composed of several alkaloids from Chelidonium majus L.. researchgate.net These include chelidonine (B1668607), sanguinarine (B192314), chelerythrine (B190780), protopine, and allocryptopine (B104922). researchgate.net Notably, these analyses failed to detect the proposed trimeric chelidonine thiophosphortriamide, suggesting a more complex composition than initially described. researchgate.net

The purity of new bioactive compounds is a critical parameter, and HPLC coupled with mass spectrometry (HPLC-MS) is a key technique for this assessment. zsmu.edu.ua This method allows for the separation of individual components before their detection by the mass spectrometer, providing data on both their presence and molecular mass. zsmu.edu.ua For complex plant-based substances, gas chromatography-mass spectrometry (GC-MS) is also a highly effective method for both qualitative and quantitative analysis, capable of identifying main phytoconstituents and trace impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Resolution and Quantitation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying the various compounds present in complex mixtures like Ukrain. solubilityofthings.comchromtech.com It is widely used in the quality control of pharmaceuticals and plant-derived products. solubilityofthings.commdpi.com

In the context of analyzing complex cationic compounds, reversed-phase HPLC is a frequently employed method. mdpi.com This technique separates molecules based on their hydrophobicity. For cationic species, ion-pair chromatography, a variant of HPLC, is also utilized to enhance separation. mdpi.com The use of a photodiode array (PDA) detector with HPLC allows for the assessment of peak purity by comparing UV absorbance spectra across a peak, which can indicate the presence of co-eluting impurities. sepscience.com

Quantitative analysis of plant extracts using HPLC involves the use of reference standards to identify and quantify specific compounds. uran.uapensoft.net For instance, HPLC-DAD (Diode-Array Detection) has been used to identify and quantify phenolic compounds in various plant species, including those found in Ukraine. pensoft.netmdpi.com The method's validation includes assessing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. pensoft.net

Integration of Multi-Omics Approaches in Compound Analysis

Multi-omics approaches, which integrate data from various "omics" disciplines like genomics, transcriptomics, proteomics, and metabolomics, offer a holistic understanding of the biological effects of a compound. metabolon.comnih.gov These approaches can be used to identify molecular targets, elucidate pathways, and develop biomarkers. techscience.com

While specific multi-omics studies on the this compound are not detailed in the provided context, the principles of this approach are highly relevant. For instance, metabolomics, the study of small molecules, can be used to profile the metabolic changes induced by the compound in cells or organisms. nih.gov Integrating this data with transcriptomic (gene expression) data could reveal the pathways and cellular processes affected by the this compound's constituent alkaloids. nih.gov Such integrated analyses are powerful for understanding the complex interactions of a multi-component substance within a biological system. mdpi.com

Other Chromatographic and Spectroscopic Methods in Complex Cationic Compound Analysis

Besides HPLC and mass spectrometry, a range of other chromatographic and spectroscopic techniques are valuable for the analysis of complex cationic compounds.

Other Chromatographic Methods:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly suited for the analysis of ionic species like cations. wikipedia.orgthermofisher.com Cation-exchange chromatography, where the stationary phase is negatively charged, is used to retain and separate positively charged molecules. wikipedia.orgthermofisher.com

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. chromtech.com When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and efficiency for identifying components in complex mixtures, including those of plant origin. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method often used for the preliminary screening of complex mixtures. chromtech.com

Other Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions and is often used as a detector in HPLC to quantify compounds with chromophores. spectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. It has been used to study the structural aspects of complexes formed by cationic lipids. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic species, providing information about the environment of unpaired electrons. uvic.ca

Synthetic Strategies and Structural Derivatization Approaches

The chemical nature of the this compound has been a subject of investigation, with a focus on its semi-synthetic origins and the potential for creating analogues.

Semisynthetic Pathways to Ukrain and Analogues

Ukrain is described as a semi-synthetic compound. medkoo.commedchemexpress.comnih.gov The purported synthesis involves the reaction of thiophosphoric acid triaziridide with chelidonine, a major alkaloid from the Chelidonium majus plant. nih.govmedkoo.com The goal of this synthesis was to create a molecule with a positive charge, based on the principle that cancer cells have a more negative charge than normal cells, which could lead to selective accumulation. itmedicalteam.pl

However, as previously mentioned, mass spectrometric analyses have not confirmed the presence of the expected synthetic product, but rather a mixture of the plant's natural alkaloids. researchgate.net This discrepancy highlights the importance of rigorous analytical characterization in synthetic and semi-synthetic chemistry. The development of new semi-synthetic derivatives often aims to improve the potency or other properties of the parent compounds. cuni.cz

Challenges in Reproducible Synthesis and Chemical Purity Control

Significant challenges and controversy surround the reproducible synthesis and chemical purity of the "Ukrain" preparation. While the manufacturer, Nowicky Pharma, describes it as a semi-synthetic derivative of Chelidonium majus alkaloids and thiotepa, independent chemical analyses have raised serious doubts about its claimed trimeric structure and chemical integrity. nafkam.nocam-cancer.orgbasg.gv.at

One of the primary challenges lies in the very definition and synthesis of the "this compound." The proposed reaction involves conjugating three molecules of chelidonine with thiophosphoric acid. nih.govresearchgate.net However, the complexity of the starting material—an extract of Chelidonium majus containing over 30 different alkaloids—makes precise stoichiometric control and consistent synthesis of a single, defined product exceedingly difficult. nafkam.noresearchgate.net

Several independent studies employing advanced analytical techniques have failed to verify the existence of the claimed trimeric chelidonine thiophosphortriamide structure. researchgate.netnih.govbioorganica.org.ua Instead, these analyses have consistently shown that commercial batches of "Ukrain" are, in fact, a mixture of various alkaloids naturally present in the Chelidonium majus plant. cam-cancer.orgresearchgate.netnih.gov

Key Findings from Chemical Analyses:

Inconsistent Composition: Chemical analyses using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) have demonstrated that the composition of "Ukrain" is inconsistent with its purported trimeric structure. researchgate.netbioorganica.org.ua

Presence of Natural Alkaloids: These studies have identified several major alkaloids from C. majus as the primary components of "Ukrain" preparations. nih.gov These include chelidonine, sanguinarine, chelerythrine, protopine, and allocryptopine. researchgate.netnih.gov One study even detected the presence of stylopine, norchelidonine, dihydrochelidonine, and hydroberberine, which had not been previously reported in the preparation.

Absence of the Claimed Molecule: Mass spectrometric analysis has failed to detect the proposed trimeric molecule or any dimeric or monomeric intermediates from the synthesis process. researchgate.netnih.gov This lack of evidence for the core claim of a new chemical entity is a major point of contention and a significant hurdle for purity control.

This discrepancy between the claimed structure and the observed chemical composition highlights a fundamental lack of reproducible synthesis and purity control. The preparation appears to be more of a purified plant extract than a semi-synthetic compound, making it difficult to standardize and ensure batch-to-batch consistency. researchgate.net The approval for the drug has been rejected by regulatory bodies like the German Federal Ministry of Health precisely because its efficacy, quality, and safety could not be sufficiently proven. basg.gv.at

Rational Design of Ukrain Derivatives for Structure-Activity Relationship (SAR) Studies

Given that the biological activity of "Ukrain" appears to stem from the mixture of Chelidonium majus alkaloids it contains, any rational design for Structure-Activity Relationship (SAR) studies must focus on these parent compounds rather than the contested trimeric structure. nih.govfrontiersin.org The isoquinoline (B145761) alkaloids found in C. majus belong to several structural classes, primarily benzophenanthridines, protoberberines, and protopines, which provide a rich scaffold for chemical modification. frontiersin.orgmdpi.comnih.gov

The goal of SAR studies is to systematically modify the chemical structure of these active alkaloids to understand which parts of the molecule are crucial for their biological effects and to optimize their therapeutic properties. mdpi.com

Key Alkaloids from Chelidonium majus for SAR Studies:

| Alkaloid Class | Compound Name | Key Structural Features for Modification | Reported Biological Activities |

| Benzophenanthridine | Chelidonine | Tetracyclic benzophenanthridine core, methylenedioxy groups, N-methyl group, hydroxyl group. | Antimitotic, pro-apoptotic, antimicrobial. frontiersin.orgmdpi.commdpi.com |

| Benzophenanthridine | Sanguinarine | Quaternary iminium ion (cationic), planar tetracyclic system. | Antimicrobial, anti-inflammatory. mdpi.com |

| Benzophenanthridine | Chelerythrine | Quaternary iminium ion (cationic), similar to sanguinarine. | Antimicrobial, potent inhibitor of mitochondrial respiration. mdpi.comnih.gov |

| Protoberberine | Berberine (B55584) | Quaternary iminium ion (cationic), pentacyclic structure. | Antimicrobial, inhibitor of mitochondrial respiration. researchgate.netnih.gov |

| Protoberberine | Coptisine (B600270) | Quaternary iminium ion (cationic), similar to berberine. | Antimicrobial, inhibitor of mitochondrial respiration. researchgate.netnih.gov |

| Protopine | Protopine | Non-planar, ten-membered ring containing a nitrogen atom. | Inhibitor of NADH dehydrogenase. nih.gov |

| Protopine | Allocryptopine | Structurally similar to protopine. | Inhibitor of NADH dehydrogenase. nih.govnih.gov |

Rational Design Strategies for Alkaloid Derivatives:

Modification of the Alkaloid Core: Alterations to the fundamental ring structure of the benzophenanthridine or protoberberine skeleton could lead to novel compounds with different biological target specificities.

Substitution on Aromatic Rings: Adding or modifying substituents (e.g., hydroxyl, methoxy, or halogen groups) on the aromatic rings can influence the molecule's solubility, lipophilicity, and electronic properties, thereby affecting its ability to interact with biological targets.

Variation of the Nitrogen Moiety: For quaternary alkaloids like sanguinarine and berberine, modifying the groups attached to the cationic nitrogen could modulate their charge distribution and interaction with cellular components. For tertiary amines like protopine, altering the N-substituents could impact their basicity and pharmacological profile.

Stereochemical Investigations: Many of these alkaloids possess chiral centers. Synthesizing and testing individual enantiomers can reveal stereospecific interactions with biological targets, leading to more potent and selective derivatives. nih.gov

By systematically synthesizing and evaluating derivatives of these core alkaloids, researchers can build a comprehensive SAR profile. This knowledge is essential for optimizing the desired therapeutic effects while potentially reducing the toxicity associated with the natural extracts. frontiersin.org Such a rational design approach moves the investigation away from the poorly defined "Ukrain" mixture and towards a more scientifically rigorous, compound-based drug discovery process.

Theoretical and Computational Chemistry of the Ukrain Cation

Quantum Chemical Characterization of the Ukrain Cation

Quantum chemical methods are fundamental to characterizing the intrinsic properties of a molecule, governed by its electronic structure. These calculations can provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that dictate the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure and Charge Distribution Analysis

A thorough analysis of the this compound's electronic structure and charge distribution has not been extensively reported in dedicated studies. Such an investigation would typically employ methods like Density Functional Theory (DFT) to model the electron density and derive key properties. The analysis would reveal the distribution of the trivalent positive charge across the complex polycyclic framework. It is hypothesized that the positive charges are not localized solely on the quaternary nitrogen atoms of the phenanthridinium cores but are delocalized across the conjugated systems.

Structural features common to the parent benzophenanthridine alkaloids, such as their planar configuration and N-methyl substitutions, allow them to interact directly with various cellular components. researchgate.net The molecular charge distribution is critical to these interactions, which include DNA intercalation and enzyme inhibition. researchgate.net A computational analysis would likely show significant positive electrostatic potential around the phenanthridinium moieties, which is crucial for binding to negatively charged biological targets like the phosphate (B84403) backbone of DNA.

Reactivity Prediction and Reaction Mechanism Modeling

The reactivity of the this compound can be predicted using frontier molecular orbital theory (HOMO-LUMO analysis). The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's propensity to act as an electron donor or acceptor, respectively. For a cation, the LUMO is of particular interest as it highlights sites susceptible to nucleophilic attack. This information is crucial for understanding its metabolic pathways and potential degradation mechanisms, such as the hydrolysis of the phosphorothioate (B77711) bond. researchgate.net

Modeling reaction mechanisms would provide insights into the cation's stability and interactions. For instance, studies on the parent alkaloid, chelidonine (B1668607), have investigated its role as a mechanism-based inactivator of cytochrome P450 enzymes, a process that could be elucidated in detail through computational modeling. x-mol.net Such models could map the reaction coordinates and transition states involved in covalent bond formation with biological targets, explaining its observed bioactivity.

Spectroscopic Property Simulations

Computational simulations are a powerful tool for interpreting and predicting spectroscopic data. While comprehensive experimental and simulated spectra for the this compound are not widely published, some predicted Nuclear Magnetic Resonance (NMR) data are available in chemical databases. np-mrd.org These predictions are typically generated using empirical or quantum-chemical methods to estimate the chemical shifts of carbon and proton atoms in a given solvent.

Table 1: Predicted NMR Spectral Data for this compound

| Spectrum Type | Nucleus | Frequency | Solvent | Predicted Chemical Shifts (ppm) |

|---|---|---|---|---|

| 1H NMR | 1H | 100 MHz | H₂O | Data points not individually listed in source |

| 13C NMR | 13C | 25 MHz | H₂O | Data points not individually listed in source |

These simulated spectra serve as a reference for the structural elucidation and quality control of the compound. More advanced simulations could also predict UV-Vis absorption bands, which are characteristic of the extensive chromophore of the benzophenanthridinium (B10781751) system, as well as vibrational frequencies (IR and Raman), which could help identify specific functional groups.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules. nih.gov

Investigation of Solution-Phase Behavior of the Cationic Species

The behavior of the this compound in a solution, such as water, is critical for its administration and biological availability. MD simulations can model the solvation process, showing how water molecules arrange around the large, charged structure. This "hydration shell" influences the cation's solubility, stability, and how it presents itself to potential binding partners. The simulations would also reveal the conformational flexibility of the molecule, particularly the rotation around the numerous single bonds in the linker region, which could adopt various conformations in solution. This flexibility may be key to its ability to adapt to different biological targets.

Computational Modeling of Biomolecular Interactions and Ligand-Target Binding Dynamics

Computational modeling is frequently used to study how ligands like the this compound bind to biological targets. Molecular docking is a common technique to predict the preferred binding orientation of a ligand to a receptor. This approach has been used extensively for the parent alkaloids of the this compound. For example, chelidonine has been studied computationally as a potential inhibitor of P-glycoprotein and in the context of its anti-melanoma effects. informaticsjournals.co.innih.gov

A large-scale machine-learning study repurposed compounds from the DrugBank database and included the this compound in its virtual screening against opioid receptors. This study reported calculated binding affinities for the this compound, providing a quantitative measure of its potential interaction with these proteins. nih.gov

Table 2: Predicted Binding Affinities of this compound to Opioid Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Standard Deviation |

|---|---|---|

| Mu Opioid Receptor (MOR) | -9.88 | 0.55 |

| Kappa Opioid Receptor (KOR) | -10.04 | 0.54 |

| Delta Opioid Receptor (DOR) | -9.59 | 0.55 |

Following docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net These simulations can reveal how the ligand and protein adapt to each other, the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the complex, and provide a more accurate estimation of binding free energy. Such studies on related benzophenanthridine alkaloids have demonstrated stable binding interactions with their targets. researchgate.net A detailed MD simulation of the this compound with a specific anticancer target, such as DNA or a key signaling protein, would be invaluable in elucidating its precise mechanism of action at the molecular level.

Chemoinformatics and In Silico Screening for Ukrain Analogues

Chemoinformatics and in silico screening have become indispensable tools in modern drug discovery, allowing for the rapid assessment of large compound libraries and the identification of promising lead structures. qima-lifesciences.comacs.org These computational methods are particularly valuable for natural products and their derivatives, such as the alkaloids related to the this compound, as they can help to elucidate their mechanisms of action and guide the synthesis of novel, more effective analogues.

Research in this area for Ukrain analogues has focused on several key chemoinformatic strategies:

Virtual Screening: This involves the computational screening of large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. For alkaloids from Chelidonium majus and related compounds, virtual screening has been used to predict their interactions with various protein targets implicated in cancer and other diseases. mdpi.comnih.gov For example, in silico docking studies have been performed to investigate the binding of C. majus alkaloids like berberine (B55584), dihydroberberine, and coptisine (B600270) to the p53 tumor suppressor protein. mdpi.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By creating a pharmacophore model based on the known active alkaloids, researchers can search for new molecules that fit this model, even if they have a different chemical scaffold. This approach has been applied to isoquinoline (B145761) alkaloids to identify potential new targets and understand their polypharmacology. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new, unsynthesized analogues of the this compound, helping to prioritize which compounds to synthesize and test. While specific QSAR studies on the "this compound" are not widely published, the principles of QSAR are routinely applied in the study of alkaloid bioactivity. acs.orguran.ua

ADME/Tox Prediction: In silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates. This is a critical step in early-stage drug discovery, as it helps to identify compounds that are likely to have poor pharmacokinetic profiles or to be toxic. For analogues of the this compound, ADME/Tox predictions can help to weed out unpromising candidates before they are synthesized, saving time and resources. pensoft.net

The application of these chemoinformatic techniques has led to the identification of several key findings regarding the alkaloids from Chelidonium majus and their potential as therapeutic agents. For instance, studies have shown that chelidonine and related alkaloids can interact with multiple cellular targets, including proteins involved in apoptosis, cell cycle regulation, and drug metabolism. researchgate.netmdpi.com In silico studies have also helped to explain the multi-drug resistance modulating effects of these alkaloids. researchgate.net

Interactive Data Table: In Silico Docking of Chelidonium majus Alkaloids with p53 Protein mdpi.com

| Alkaloid | Binding Energy (kcal/mol) - Active Site 1 | Binding Energy (kcal/mol) - Active Site 2 | Binding Energy (kcal/mol) - Active Site 3 |

|---|---|---|---|

| Berberine | -7.2 | -7.5 | -6.9 |

| Dihydroberberine | -7.1 | -7.4 | -6.8 |

This table summarizes the results of a molecular docking study investigating the binding affinities of three major alkaloids from Chelidonium majus to three different active sites on the p53 protein. The negative values of the binding energy indicate a favorable interaction, with more negative values suggesting stronger binding. Coptisine showed the lowest binding energy across all three sites, suggesting it may have a higher affinity for p53 compared to berberine and dihydroberberine. mdpi.com

Interactive Data Table: Predicted Targets of Isoquinoline Alkaloids from Macleaya cordata (a related plant) nih.gov

| Alkaloid | Number of Predicted Targets | Key Predicted Targets |

|---|---|---|

| Dihydrochelerythrine | 23 | Macrophage migration inhibitory factor (MIF), kinases, proteases |

| Chelerythrine (B190780) | Not specified | Not specified |

| Sanguinarine (B192314) | Not specified | Not specified |

| Protopine | Not specified | Not specified |

This table highlights the results of an in silico target fishing study on isoquinoline alkaloids, which are structurally related to the components of Ukrain. Dihydrochelerythrine was predicted to interact with the highest number of targets, suggesting a broad range of biological activities. Macrophage migration inhibitory factor (MIF), a protein involved in cancer, was a commonly predicted target for many of the alkaloids. nih.gov

Through the integration of these chemoinformatic approaches, researchers are actively exploring the chemical space around the this compound and its parent alkaloids. The goal is to design novel analogues with improved efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and more effective therapeutic agents.

Molecular and Cellular Biology of Ukrain S Action

Mechanisms of Apoptosis Induction

Ukrain has been demonstrated to be a potent inducer of apoptosis through various mechanistic pathways. researchgate.netnih.gov Its action involves the engagement of the cell's intrinsic death machinery, leading to the systematic dismantling of the cell.

Mitochondrial Pathway Engagement and Caspase Activation

Research indicates that Ukrain's apoptotic mechanism is mediated primarily through the mitochondrial death pathway. researchgate.netnih.gov A key event in this process is the depolarization of the mitochondrial membrane potential. researchgate.netnih.gov This disruption of the mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm.

Following the mitochondrial events, a cascade of cysteine-aspartic proteases, known as caspases, is activated. researchgate.netnih.gov Mechanistic analyses have confirmed the activation of caspases in response to Ukrain treatment. researchgate.netnih.govresearchgate.net Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and the subsequent cleavage and activation of caspase-3, an executioner caspase, have been demonstrated. researchgate.net The broad-spectrum caspase inhibitor zVAD-fmk has been shown to block Ukrain-induced cell death, confirming the critical role of caspases in this process. researchgate.netnih.gov

Regulation of Apoptotic and Anti-Apoptotic Protein Expression

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members. Studies have shown that Ukrain's pro-apoptotic signaling involves Bcl-2 controlled mitochondrial events. researchgate.netnih.gov Overexpression of the anti-apoptotic proteins Bcl-2 or Bcl-xL partially reduces Ukrain-induced apoptosis, pointing to their role in counteracting the compound's effects. researchgate.netnih.gov

In some cell lines, such as androgen-independent prostate cancer cells (PC-3), Ukrain has been observed to significantly increase the mRNA expression of pro-apoptotic proteins Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov However, in other models, like the LNCaP prostate cancer cell line, no substantial changes in the expression of Bax or Bcl-2 were observed, suggesting that the apoptotic pathway might be independent of these specific proteins in certain contexts. ukrain.ua This indicates that the precise regulation of apoptotic proteins by Ukrain can be cell-type specific.

| Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |

| Jurkat T-lymphoma | Apoptosis is Bcl-2 controlled | Overexpression of Bcl-2 or Bcl-xL partially reduced apoptosis | researchgate.netnih.gov |

| PC-3 (Prostate) | Increased mRNA expression of Bad and Bax | Decreased protein expression of Bcl-2 | nih.gov |

| LNCaP (Prostate) | No substantial change in Bax expression | No substantial change in Bcl-2 expression | ukrain.ua |

Death Receptor Independent Apoptosis Induction Mechanisms

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Research into Ukrain's mechanism suggests that it induces apoptosis independently of this pathway. researchgate.netnih.gov

Induction of Morphological Changes Characteristic of Apoptosis

A hallmark of apoptosis is a series of distinct morphological changes within the cell. Treatment with Ukrain has been shown to induce these characteristic features in various cell models. researchgate.netnih.gov These changes are observable through techniques such as fluorescence microscopy. researchgate.netnih.gov

The key morphological alterations induced by Ukrain include:

Chromatin Condensation: The chromatin within the nucleus compacts into dense masses. researchgate.netnih.gov

Nuclear Fragmentation: The nucleus breaks down into smaller, discrete bodies. researchgate.netnih.gov

These morphological events are part of the execution phase of apoptosis, leading to the formation of apoptotic bodies that are subsequently cleared by other cells. The ability of Ukrain to induce these changes is a clear indicator of its pro-apoptotic activity. nih.gov

Interference with Cellular Macromolecule Synthesis and Metabolism

Beyond inducing apoptosis, Ukrain also affects fundamental cellular processes, including the synthesis of macromolecules essential for cell growth and proliferation.

Impact on Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis

Studies have demonstrated that Ukrain inhibits the synthesis of both DNA and RNA in malignant cell lines. ukrain.uaukrain.uanih.gov This inhibitory effect was observed across various cancer cell types, including murine lymphomas, HeLa cells, and human WiDr cells. ukrain.uanih.gov The inhibition was found to be dose-dependent, with higher concentrations of Ukrain leading to a more pronounced reduction in DNA and RNA synthesis. ukrain.ua

Using radioactively labeled precursors—³H-thymidine for DNA and ³H-uridine for RNA—researchers quantified the extent of this inhibition. For most tested cancer cell lines, a significant decrease in the incorporation of these precursors was noted following incubation with Ukrain. ukrain.uaukrain.ua For instance, one study reported an average inhibition of 89.3% for DNA synthesis and 89.5% for RNA synthesis in a panel of cell lines. ukrain.ua This disruption of nucleic acid synthesis represents a significant mechanism of Ukrain's anti-proliferative action. ukrain.uaukrain.uanih.gov

| Macromolecule | Method of Measurement | Observed Effect | Reference |

| DNA | ³H-Thymidine Incorporation | Inhibition in multiple malignant cell lines | ukrain.uaukrain.uanih.gov |

| RNA | ³H-Uridine Incorporation | Inhibition in multiple malignant cell lines | ukrain.uaukrain.uanih.gov |

Perturbation of Protein Biosynthesis

The Ukrain cation demonstrates a significant inhibitory effect on the synthesis of essential macromolecules, including DNA, RNA, and proteins, within malignant cells. nih.gov This disruption of protein biosynthesis is a key aspect of its anti-cancer activity. Research indicates that this effect is more pronounced in malignant cell lines compared to normal cells. nih.gov

One of the proposed mechanisms for this inhibition is the interference with the transport of crucial amino acids into tumor cells. Specifically, studies have suggested that Ukrain can prevent the uptake of glutamine and leucine, which are vital for the proliferation and differentiation of malignant cells. By limiting the availability of these essential building blocks, the this compound effectively hampers the cellular machinery responsible for protein synthesis, thereby impeding tumor growth and survival.

Table 1: Effect of this compound on Macromolecule Synthesis in Malignant Cells

| Macromolecule | Effect | Reference |

|---|---|---|

| DNA | Inhibition | nih.gov |

| RNA | Inhibition | nih.gov |

| Protein | Inhibition | nih.gov |

Modulation of Cellular Respiration and Oxygen Consumption

The metabolic activity of cancer cells is often characterized by alterations in cellular respiration. The this compound is postulated to exert part of its anti-neoplastic effect by inhibiting cellular oxygen consumption. As a cationic compound, it has the potential to accumulate in mitochondria, the primary sites of cellular respiration. mdpi.com This accumulation can lead to the disruption of the mitochondrial membrane potential and interfere with the electron transport chain, thereby impairing oxidative phosphorylation and reducing oxygen consumption. mdpi.com While the precise molecular targets within the respiratory chain have not been fully elucidated, this interference with cellular bioenergetics represents a plausible mechanism contributing to the compound's anti-tumor effects.

Immunomodulatory Mechanisms at the Cellular Level

Beyond its direct effects on cancer cells, the this compound exhibits significant immunomodulatory properties, influencing various components of the immune system to recognize and eliminate malignant cells.

Influence on Lymphocyte Subpopulations (e.g., T-cell counts, T-helper, T-suppressor cells)

Studies have indicated that the this compound possesses immunoregulatory properties, with a notable influence on T-lymphocyte subsets. researchgate.net Research involving the use of monoclonal antibodies to identify different T-cell populations has shown that Ukrain can regulate these subsets, including CD4+ (T-helper) and CD8+ (T-suppressor/cytotoxic) cells. researchgate.net The precise nature of this regulation, whether it involves an increase in cytotoxic T-cells, a decrease in suppressor T-cells, or a modulation of the T-helper response, is an area of ongoing investigation. The ability to influence the balance of these crucial immune cells suggests a mechanism by which the body's own defenses can be harnessed to combat cancer.

Activation of Splenic Lymphocytes and Other Immune Cell Components

A significant aspect of the immunomodulatory action of the this compound is its ability to activate splenic lymphocytes. In vitro studies have demonstrated that Ukrain can augment the lytic activity of spleen lymphocytes obtained from alloimmunized mice by up to 48-fold. nih.gov This enhancement of cytotoxic function is dose-dependent and specific to the immunizing tumor cells. nih.gov The proposed mode of action is a direct activation of the effector cell's lytic mechanisms. nih.gov This activation is not limited to splenic lymphocytes, as the lytic activities of IL-2-treated spleen cells and peritoneal exudate lymphocytes are also significantly increased in the presence of Ukrain. nih.gov

Potential for Protective Anti-Tumor Immunity (Cellular Basis)

The immunomodulatory effects of the this compound culminate in the potential to induce a lasting protective anti-tumor immunity. In vivo studies have shown that administration of Ukrain can lead to a significant inhibition of tumor growth and, importantly, sustained protective anti-tumor immunity upon a secondary challenge with the same tumor cells. nih.gov This suggests the generation of a memory immune response. The cellular basis for this protective immunity likely involves the activation of various immune cells, as discussed previously, including cytotoxic T-lymphocytes and potentially natural killer (NK) cells, which are crucial for long-term tumor surveillance and elimination. The ability to not only induce immediate tumor cell killing but also to establish a lasting immunological memory against the cancer is a critical aspect of its therapeutic potential.

Table 2: Summary of Immunomodulatory Effects of this compound

| Immune Component | Observed Effect | Reference |

|---|---|---|

| T-Lymphocyte Subsets | Regulation of CD4+ and CD8+ cells | researchgate.net |

| Splenic Lymphocytes | Augmentation of lytic activity | nih.gov |

| Protective Immunity | Induction of sustained anti-tumor immunity | nih.gov |

Preclinical Efficacy in in Vitro and Non Human in Vivo Research Models

In Vitro Antineoplastic Activity Spectrum

In vitro studies have been crucial in characterizing the cytotoxic effects of the Ukrain cation across a variety of cancer types. This research has focused on its efficacy against different malignant cell lines, its dose- and time-dependent responses, and its selectivity for cancer cells over normal cells.

Efficacy Across Diverse Malignant Cell Lines (e.g., breast, colon, brain, ovarian, melanoma, lymphoma)

The this compound has demonstrated a broad spectrum of activity against numerous human cancer cell lines. A significant screening by the U.S. National Cancer Institute (NCI) tested the compound against a panel of 60 cell lines from eight different types of human cancer. The results indicated that it was toxic to all tested solid cancer cell lines, which included those from brain, ovarian, colon, kidney, and lung cancers (both non-small cell and small cell), as well as leukemia and melanoma. ukrain.uaalliedacademies.org

Further studies have corroborated and expanded upon these findings. Research has shown the compound to be effective against various human and murine breast cancer cell lines, head and neck squamous cell carcinoma (HNSCC) cell lines, and glioblastoma cells. ukrain.uanih.govpcom.eduexp-oncology.com.ua Notably, its efficacy extends to cell lines known for resistance to standard chemotherapeutics. For instance, it suppressed the growth of a paclitaxel-resistant HNSCC cell line that overexpresses P-glycoprotein (MDR1). nih.gov

| Cell Line Category | Specific Cell Lines Investigated | Reference |

| Breast Cancer | MDA-MB-231 (human), SKBR-3 (human), 4T07 (murine), TUBO (murine) | pcom.eduexp-oncology.com.uanih.govresearchgate.net |

| Colon Cancer | CCL-221 (human), HCT116 | nih.govresearchgate.netbrieflands.com |

| Brain Cancer | U-138MG (glioblastoma) | nih.govresearchgate.net |

| Pancreatic Cancer | PA-TU-8902 (human), Primary Pancreatic Carcinoma Cells (PPTCC) | alliedacademies.orgnih.govresearchgate.net |

| Melanoma | B16 (murine) | ukrain.uanih.gov |

| Lymphoma | Jurkat (T-lymphoma) | alliedacademies.orgresearchgate.net |

| Head and Neck | FaDu, HLaC78 | nih.gov |

| Cervical Cancer | HeLa | alliedacademies.org |

Concentration- and Time-Dependent Cytotoxic Responses in Malignant Cells

The cytotoxic effects of the this compound on malignant cells are consistently reported to be dependent on both the concentration of the compound and the duration of exposure. nih.govresearchgate.netomicsonline.org In studies involving human and murine breast cancer cell lines (MDA-MB-231, 4T07, TUBO, and SKBR-3), Ukrain induced apoptosis in a dose- and time-dependent manner. pcom.eduexp-oncology.com.ua For example, exposure to a 50 µg/mL concentration for 48 hours resulted in over 50% cell death across all three breast cancer cell lines tested in one study. pcom.eduexp-oncology.com.ua

Similarly, research on various human tumor cell lines, including those from the pancreas, colon, and brain, confirmed that cytotoxicity increased with higher concentrations (from 0.1 to 50 µg/ml) and longer incubation times (1, 3, and 24 hours). nih.govresearchgate.net This dose-dependent effect was also observed in murine melanoma cells, where cells with high-metastatic potential showed greater sensitivity to the compound. researchgate.net Weeks after treatment, cancer cells that survived the initial exposure maintained a reduced capacity to proliferate, indicating a lasting impact. iomcworld.org

Selective Cytotoxicity Towards Malignant Cells in In Vitro Systems

A key finding in preclinical research is the this compound's reported ability to selectively target malignant cells while having a lesser effect on non-malignant cells. nih.govexp-oncology.com.uanih.gov This selective action is a significant point of differentiation from many conventional chemotherapeutic agents, which are broadly cytotoxic. ukrain.uabrieflands.com

Studies have directly compared the compound's effects on cancerous and normal cells. For example, while it was toxic to head and neck cancer cells, normal human fibroblasts proved to be much more resistant. nih.gov Another study found a radioprotective effect in normal human skin and lung fibroblasts, while simultaneously enhancing radiation toxicity in colorectal cancer and glioblastoma cells. nih.govresearchgate.netmagnusconferences.com Research on pancreatic cancer also highlighted this selectivity, showing that cytotoxic effects were significantly higher in primary pancreatic cancer cells compared to fibroblasts derived from pancreatic cancer samples and a non-malignant pancreatic ductal cell line. alliedacademies.org This differential effect is thought to be related to differences in cellular metabolism or uptake of the compound between malignant and normal cells. alliedacademies.orgomicsonline.org

Non-Human In Vivo Antitumor and Immunomodulatory Effects

Following promising in vitro results, the this compound has been evaluated in non-human animal models, primarily mice, to assess its antitumor and immunomodulatory activities in a living system.

Inhibition of Primary Tumor Growth in Murine Models

Multiple studies using murine models have demonstrated that the administration of the this compound can lead to significant inhibition of primary tumor growth. nih.govnih.gov In a study using a murine breast cancer model (4T07 cells), intravenous administration of the compound led to a significant inhibition of tumor growth. pcom.eduexp-oncology.com.ua

Similar results were seen in mice with B16 melanoma, where the compound was shown to inhibit the growth of the primary tumor. ukrain.uanih.gov Research on both solid and ascitic forms of Ehrlich's carcinoma in mice also found that treatment with the this compound resulted in significant tumor growth inhibition, with the effect being more pronounced in the solid tumor variant. exp-oncology.com.ua In some cases, treatment not only slowed tumor progression but also led to the absence of tumor growth foci in a high percentage of the treated animals. researchgate.net

Attenuation of Metastatic Progression in Animal Models

Beyond its effect on primary tumors, the this compound has been investigated for its potential to reduce the spread of cancer. An antimetastatic effect was observed in mice with B16 melanoma, where the compound inhibited not only the primary tumor but also its metastases. ukrain.uanih.gov This suggests that the compound may interfere with the complex processes involved in cancer cell migration and invasion. This is supported by in vitro findings where the compound suppressed the migration of head and neck cancer cell lines on various extracellular matrix components like collagen and laminin. nih.gov

Induction of Systemic Anti-Tumor Immunity and Immunological Memory Responses in Preclinical Subjects

Preclinical investigations have explored the potential of the this compound to not only exert direct cytotoxic effects on tumor cells but also to stimulate a lasting anti-tumor immune response. pcom.edumskcc.org Studies in murine models of breast cancer have demonstrated that treatment can lead to the inhibition of tumor growth and the establishment of protective immunological memory. pcom.edu

In one key study, BALB/c mice were challenged with murine 4T07 breast cancer cells. pcom.edu The administration of Ukrain led to a significant inhibition of tumor growth in vivo. pcom.edu To assess the generation of an immunological memory response, mice that had remained tumor-free after the initial challenge and treatment were re-challenged with the same tumor cells 35 days later. pcom.edu These mice demonstrated sustained protective anti-tumor immunity, suggesting the development of a long-term, adaptive immune response capable of recognizing and eliminating the cancer cells upon subsequent encounters. pcom.edu This induction of immunological memory is a critical aspect of successful cancer immunotherapy, aiming to provide long-term surveillance against tumor recurrence. thno.orgnih.govnih.gov The proposed immunomodulatory effects are thought to involve the regulation of T-lymphocyte subsets and the activation of splenic lymphocytes. mskcc.orgnih.gov

Table 1: Preclinical Evidence of Ukrain-Induced Anti-Tumor Immunity

Explore the table below to see a summary of the in vivo study on protective immunity.

| Parameter | Details | Finding | Citation |

| Animal Model | Female BALB/c mice | - | pcom.edu |

| Tumor Model | Murine breast cancer (4T07 cell line) | - | pcom.edu |

| Primary Challenge | Subcutaneous injection of 4T07 cells | Ukrain administration led to significant inhibition of primary tumor growth. | pcom.edu |

| Immunity Assessment | Re-challenge of tumor-free mice with 4T07 cells 35 days post-primary challenge. | Mice exhibited sustained protective anti-tumor immunity, rejecting the secondary tumor challenge. | pcom.edu |

| Interpretation | The treatment induced a durable immunological memory response. | The compound may act as a form of in situ therapeutic vaccine, stimulating the adaptive immune system. | pcom.edunih.gov |

Synergistic Effects with Adjuvant Antineoplastic Agents in Preclinical Settings (e.g., Bortezomib)

The efficacy of anticancer agents can often be enhanced through combination therapies. Research into the this compound has investigated its potential synergistic effects when used with other antineoplastic drugs, such as the proteasome inhibitor bortezomib (B1684674). mskcc.orgnih.gov Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects.

An in vitro study on the 4T1 murine breast cancer cell line demonstrated that the combination of Ukrain and bortezomib resulted in synergistic cell death. nih.gov The combination index (CI), a quantitative measure of drug interaction, was used to evaluate the nature of the interaction. A CI value of less than 1 indicates synergism. The study found that when 4T1 cells were treated with 10 nM of bortezomib combined with various concentrations of Ukrain, the combination was synergistic. nih.gov The lowest combination index recorded was 0.57, achieved with a combination of 10 nM bortezomib and 100 µM Ukrain. nih.gov

In contrast, the same study found no significant enhancement of cytotoxicity when Ukrain was combined with other agents like cisplatin (B142131) and etoposide (B1684455) in the 4T1 cell line. nih.gov This suggests a specific and potent interaction between Ukrain and bortezomib, potentially involving complementary mechanisms of action that lead to enhanced apoptosis in cancer cells. nih.govnih.gov

Table 2: Synergistic Cytotoxicity of Ukrain and Bortezomib in 4T1 Breast Cancer Cells

The interactive table below details the combination index (CI) values from a study investigating the synergistic effects of Ukrain and Bortezomib. A CI < 1 indicates a synergistic effect.

| Drug Combination | Cell Line | Effect | Combination Index (CI) | Citation |

| Ukrain + Bortezomib | 4T1 Murine Breast Carcinoma | Synergistic cell death | 0.57 (at 100 µM Ukrain + 10 nM Bortezomib) | nih.gov |

| Ukrain + Cisplatin | 4T1 Murine Breast Carcinoma | No significant enhancement | Not applicable | nih.gov |

| Ukrain + Etoposide | 4T1 Murine Breast Carcinoma | No significant enhancement | Not applicable | nih.gov |

Methodological Considerations and Future Research Directions in Ukrain Studies

Standardization and Reproducibility in Preclinical Research Protocols

A significant impediment to the scientific validation of "Ukrain" has been the lack of standardization and reproducibility in preclinical research. Many of the early studies that reported positive anticancer effects have been criticized for methodological weaknesses, including small sample sizes and insufficient detail to allow for independent replication. The inconsistent composition of the "Ukrain" preparations used in different studies further exacerbates this issue.

Future preclinical research must adhere to stringent, standardized protocols to ensure the reliability and comparability of data. This includes the use of well-characterized animal models, clearly defined endpoints, and transparent reporting of experimental procedures and results. The recent establishment of the Ukrainian Reproducibility Network, part of the Global Reproducibility Network, highlights a growing recognition of the importance of robust research practices within the scientific community. Adopting such frameworks will be crucial for generating credible evidence regarding the efficacy of "Ukrain" or its constituent alkaloids.

Challenges in preclinical research are not unique to "Ukrain" but are particularly pronounced for complex natural product-derived agents. Key considerations for standardizing preclinical protocols for "Ukrain" should include:

Animal Model Selection: Justification for the choice of specific cancer models and their relevance to human disease.

Dosing and Administration: Detailed reporting of the preparation's concentration, formulation, and route of administration.

Outcome Measures: Use of validated and objective endpoints for assessing tumor growth, metastasis, and toxicity.

Statistical Analysis: Appropriate statistical methods to ensure the robustness of the findings.

Data Sharing: A commitment to open data practices to facilitate meta-analyses and independent verification.

Analytical Purity and Robust Characterization of Research Grade Ukrain Preparations

The controversy surrounding the chemical identity of "Ukrain" is a primary methodological hurdle. The manufacturer has described it as a semi-synthetic derivative of the alkaloid chelidonine (B1668607) modified with thiophosphoric acid. However, independent analyses using techniques such as mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) have failed to confirm this structure. These studies suggest that "Ukrain" is predominantly a mixture of naturally occurring Chelidonium majus alkaloids, with chelidonine, sanguinarine (B192314), chelerythrine (B190780), protopine, and allocryptopine (B104922) identified as major components.

This discrepancy highlights the absolute necessity for robust analytical characterization and the establishment of purity standards for any research-grade "Ukrain" preparation. Without a clear understanding of the composition, it is impossible to attribute observed biological effects to specific chemical entities, making reproducibility a significant challenge.

Future research must prioritize the detailed chemical fingerprinting of "Ukrain" preparations. Advanced analytical techniques are essential for this purpose:

| Analytical Technique | Application in "Ukrain" Characterization |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual alkaloids in the mixture. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of known alkaloids by comparing their mass spectra and fragmentation patterns with reference standards. |

| Quantitative 1H NMR (qHNMR) | A versatile method for purity assessment and quantification of components in a complex mixture. |

| Supercritical Fluid Chromatography (SFC) | An alternative chromatographic technique for the rapid analysis and isolation of benzylisoquinoline alkaloids. |

Ensuring the quality and consistency of research-grade materials is paramount. For a product like "Ukrain," this would involve establishing a detailed specification that includes the identity and concentration of its major alkaloid components.

Advanced Mechanistic Studies at the Subcellular and Molecular Levels

Understanding the mechanism of action of "Ukrain" at the subcellular and molecular levels is crucial for validating its therapeutic potential. Studies have suggested that "Ukrain" and its constituent alkaloids can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms involve the mitochondrial death pathway, characterized by the depolarization of the mitochondrial membrane and the activation of caspases.

Further research should employ advanced techniques to dissect these pathways in greater detail. This includes identifying the specific molecular targets of the active alkaloids. For instance, the cationic alkaloids sanguinarine and chelerythrine have been shown to interact with various cellular targets, including protein kinase C and the anti-apoptotic protein Bcl-XL.

Future mechanistic studies could involve:

High-Resolution Microscopy: To visualize the subcellular localization of the alkaloids and their effects on cellular organelles.

Proteomics and Genomics: To identify changes in protein and gene expression in response to treatment, revealing the signaling pathways involved.

Chemical Biology Probes: The development of fluorescently tagged or photo-activatable derivatives of the active alkaloids could help in identifying their direct binding partners within the cell.

In Vitro Reconstitution Assays: To study the direct effects of purified alkaloids on the function of specific proteins or protein complexes.

A deeper understanding of the molecular mechanisms will be essential for identifying biomarkers of response and for the rational design of more effective therapies.

Development of Novel Ukrain Analogues with Optimized Efficacy and Specificity

Given the complex and variable nature of the "Ukrain" preparation, a promising avenue for future research is the development of novel analogues based on its most active constituent alkaloids. Chelidonine, as a major component with demonstrated pro-apoptotic activity, is a particularly interesting scaffold for medicinal chemistry efforts.

The synthesis of chelidonine derivatives aims to improve upon the therapeutic properties of the natural product, such as enhancing its potency, selectivity for cancer cells, and pharmacokinetic profile. For example, researchers have designed and synthesized nitric oxide-donating derivatives of chelidonine that have shown enhanced antiproliferative activity and high selectivity between normal and cancer cells. Another study reported the synthesis of a radiolabeled chelidonine derivative as a potential agent for positron emission tomography (PET) imaging.

The development of novel analogues should be guided by a clear understanding of the structure-activity relationships of the parent alkaloids. This involves a systematic exploration of how modifications to different parts of the molecule affect its biological activity. This approach allows for the optimization of desired properties while minimizing potential toxicities.

| Strategy for Analogue Development | Rationale |

| Introduction of Functional Groups | To enhance binding to specific molecular targets or to improve solubility and bioavailability. |

| Modification of the Alkaloid Scaffold | To explore new chemical space and identify novel pharmacophores with improved activity. |

| Conjugation to Targeting Moieties | To achieve targeted delivery to cancer cells, thereby reducing off-target effects. |

| Development of Prodrugs | To improve the pharmacokinetic properties and control the release of the active compound at the tumor site. |

Integration of Interdisciplinary Approaches in Ukrain Research (e.g., Chemical Biology, Systems Biology, Computational Oncology)

The complexity of "Ukrain" as a multi-component mixture necessitates an integrated, interdisciplinary research approach. Combining experimental techniques with computational and systems-level analyses can provide a more holistic understanding of its biological effects.

Computational Oncology: In silico methods, such as molecular docking, can be used to predict the binding of alkaloids to their molecular targets. This can help to prioritize compounds for further experimental testing and to guide the design of novel analogues with improved binding affinity. For instance, molecular docking studies have been used to investigate the interaction of sanguinarine and chelerythrine with the anti-apoptotic protein Bcl-XL.

Chemical Biology: This field provides tools and techniques to study the effects of small molecules in biological systems. The development of chemical probes based on the active alkaloids in "Ukrain" would be invaluable for identifying their direct molecular targets and for elucidating their mechanism of action at a detailed molecular level.

The integration of these disciplines offers a powerful strategy for overcoming the challenges associated with studying complex natural products like "Ukrain." By combining rigorous analytical chemistry, standardized preclinical testing, advanced mechanistic studies, and innovative drug design, the scientific community can work towards a definitive understanding of the therapeutic potential of this controversial yet intriguing preparation.

Q & A

Q. How can Ukrainian researchers design robust experimental frameworks to ensure reproducibility in chemical studies?

Methodological Answer: To ensure reproducibility, researchers should adopt factorial experimental designs that systematically vary multiple independent variables (e.g., temperature, concentration) while measuring their effects on outcomes. For example, a 2×2 factorial design can test interactions between variables like solvent type and reaction time . Pre-experimental pilot studies are critical to validate tools and protocols. Use platforms like Google Forms to standardize data collection across research groups, ensuring transparency in raw data documentation .

Q. What strategies mitigate data inaccuracies in multidisciplinary Ukrainian research teams?

Methodological Answer: Implement cross-validation protocols, such as triangulating data from spectroscopic analysis (e.g., NMR, IR), computational modeling, and peer review. Tools like Kahoot! or MyTest can standardize knowledge assessments among team members . Statistical methods like ANOVA should be applied to identify outliers, with open-access repositories (e.g., Zenodo) used to share datasets for external validation .

Q. How can Ukrainian researchers align their manuscripts with international journal standards?

Methodological Answer: Follow the "IMRaD" structure (Introduction, Methods, Results, Discussion) with strict adherence to journal-specific guidelines. For example, highlight scientific novelty by framing hypotheses as "first-time" investigations (e.g., "For the first time, this study demonstrates...") . Use reference managers like Zotero to ensure >70% of citations are from Scopus/Web of Science-indexed journals, avoiding non-peer-reviewed sources .

Q. How should researchers address contradictions between experimental data and theoretical models in Ukrainian chemical studies?

Methodological Answer: Apply Bayesian statistical analysis to quantify uncertainty and update model probabilities based on empirical evidence. For instance, if experimental yields contradict density functional theory (DFT) predictions, use Markov Chain Monte Carlo (MCMC) sampling to identify parameter mismatches . Sensitivity analysis tools like Sobol indices can isolate variables causing discrepancies .

Q. What methodological frameworks support interdisciplinary research in Ukrainian academia (e.g., chemistry + materials science)?

Methodological Answer: Adopt a mixed-methods design integrating quantitative experiments (e.g., SEM/XRD for material characterization) with qualitative stakeholder interviews. For example, use NVivo to code interview transcripts and correlate themes with experimental variables like polymer durability . Cross-disciplinary teams should co-author papers, with contributions explicitly defined in the "Author Information" section (e.g., "X designed experiments; Y conducted simulations") .

Q. How can Ukrainian researchers navigate biases in peer review for high-impact journals?

Methodological Answer: Proactively address potential biases by:

- Pre-submitting to preprint servers (e.g., arXiv) for community feedback.

- Using tools like Grammarly to eliminate language barriers, ensuring clarity for international editors .

- Including a "Limitations" section to preempt critiques (e.g., "Sample size constraints limit generalizability, but future studies will...") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.